molecular formula C7H6BrF3N2 B13582620 1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine

1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine

Cat. No.: B13582620
M. Wt: 255.03 g/mol
InChI Key: IDBFIIZNCSOBER-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine is an organic compound characterized by the presence of bromine, trifluoromethyl, and hydrazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-bromo-4-(trifluoromethyl)aniline with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include azo compounds, amine derivatives, and substituted phenylhydrazines .

Mechanism of Action

The exact mechanism of action of 1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biochemical and physiological effects. The compound may inhibit or activate certain pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

[2-bromo-4-(trifluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C7H6BrF3N2/c8-5-3-4(7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2

InChI Key

IDBFIIZNCSOBER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)NN

Origin of Product

United States

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